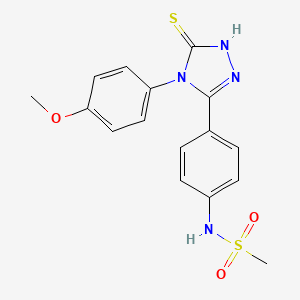

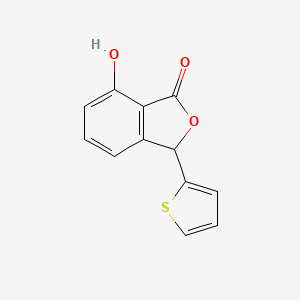

![molecular formula C10H11N5 B11766839 4,6-Dimethyl-[2,2'-bipyrimidin]-5-amine](/img/structure/B11766839.png)

4,6-Dimethyl-[2,2'-bipyrimidin]-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

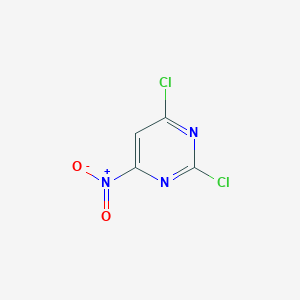

La 4,6-Diméthyl-[2,2'-bipyrimidine]-5-amine est un composé hétérocyclique suscitant un intérêt significatif dans divers domaines scientifiques. Sa structure est constituée de deux cycles pyrimidine liés en positions 2 et 2', avec des groupes méthyle en positions 4 et 6 et un groupe amine en position 5.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de la 4,6-Diméthyl-[2,2'-bipyrimidine]-5-amine implique généralement la cyclisation de précurseurs appropriés. Une méthode courante implique la réaction du cyanoacétate et de l'urée, suivie d'étapes de cyclisation et de méthylation . Les conditions réactionnelles impliquent souvent l'utilisation de méthanol anhydre et de gaz chlorhydrique sec pour les réactions d'addition, suivies de réactions de condensation et de cyclisation utilisant des agents de désacidification et des agents de protection d'acides de Lewis .

Méthodes de production industrielle : La production industrielle de ce composé peut impliquer des conditions réactionnelles optimisées pour améliorer le rendement et réduire les déchets. Par exemple, l'utilisation des principes de la chimie verte pour minimiser la génération de sous-produits dangereux est une considération essentielle dans la synthèse à grande échelle .

Analyse Des Réactions Chimiques

Types de réactions : La 4,6-Diméthyl-[2,2'-bipyrimidine]-5-amine subit diverses réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé dans des conditions spécifiques pour former des oxydes correspondants.

Réduction : Les réactions de réduction peuvent le convertir en différentes formes réduites.

Substitution : Le groupe amine peut participer à des réactions de substitution, conduisant à la formation de divers dérivés.

Réactifs et conditions courants : Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions réactionnelles impliquent généralement des températures et des pH contrôlés pour assurer la sélectivité et le rendement .

Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des N-oxydes, tandis que les réactions de substitution peuvent produire une large gamme de dérivés fonctionnalisés .

Applications De Recherche Scientifique

La 4,6-Diméthyl-[2,2'-bipyrimidine]-5-amine a des applications diverses en recherche scientifique :

Industrie : Le composé est utilisé dans la production de colorants, de pigments et d'autres produits chimiques industriels.

5. Mécanisme d'action

Le mécanisme d'action de la 4,6-Diméthyl-[2,2'-bipyrimidine]-5-amine implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe amine peut former des liaisons hydrogène avec des molécules biologiques, influençant ainsi leur fonction. De plus, la structure de la bipyrimidine permet des interactions π-π avec les systèmes aromatiques, ce qui peut moduler l'activité des enzymes et des récepteurs .

Composés similaires :

2,2'-Bipyrimidine : Structure similaire mais sans les groupes méthyle et la fonctionnalité amine.

4,4'-Bipyridine : Un autre dérivé de la bipyridine avec des motifs de substitution différents.

6,6'-Diméthyl-2,2'-dipyridyle : Similaire en ce qu'il possède des groupes méthyle mais diffère en termes de position et de type d'atomes d'azote.

Unicité : La 4,6-Diméthyl-[2,2'-bipyrimidine]-5-amine est unique en raison de son motif de substitution spécifique, qui confère des propriétés chimiques et biologiques distinctes. La présence à la fois des groupes méthyle et du groupe amine augmente sa réactivité et son potentiel pour former des dérivés divers .

Mécanisme D'action

The mechanism of action of 4,6-Dimethyl-[2,2’-bipyrimidin]-5-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the bipyrimidine structure allows for π-π interactions with aromatic systems, which can modulate the activity of enzymes and receptors .

Comparaison Avec Des Composés Similaires

2,2’-Bipyrimidine: Similar in structure but lacks the methyl groups and amine functionality.

4,4’-Bipyridine: Another bipyridine derivative with different substitution patterns.

6,6’-Dimethyl-2,2’-dipyridyl: Similar in having methyl groups but differs in the position and type of nitrogen atoms.

Uniqueness: 4,6-Dimethyl-[2,2’-bipyrimidin]-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl groups and an amine group enhances its reactivity and potential for forming diverse derivatives .

Propriétés

Formule moléculaire |

C10H11N5 |

|---|---|

Poids moléculaire |

201.23 g/mol |

Nom IUPAC |

4,6-dimethyl-2-pyrimidin-2-ylpyrimidin-5-amine |

InChI |

InChI=1S/C10H11N5/c1-6-8(11)7(2)15-10(14-6)9-12-4-3-5-13-9/h3-5H,11H2,1-2H3 |

Clé InChI |

UMLXAECXYUZDNE-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C(=NC(=N1)C2=NC=CC=N2)C)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 8-{3-[(1H-indol-2-yl)methyl]phenyl}-8-oxooctanoate](/img/structure/B11766764.png)

![4-bromo-N-[(2S)-2-hydroxypropyl]benzamide](/img/structure/B11766766.png)

![N-(7-(4-Methylbenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B11766792.png)

![2-(1,1,2,2,2-Pentafluoroethyl)-2-[3-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B11766832.png)